![molecular formula C16H9F3N4O3S B3013729 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-96-0](/img/structure/B3013729.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that is likely to possess a thiadiazole scaffold and a benzamide group, which are chemical structures known for their significant biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiadiazole and benzamide moieties have been synthesized and studied for their potential biological activities, including anticancer properties.
Synthesis Analysis
The synthesis of related compounds has been reported using a microwave-assisted, solvent-free method, which is a modern technique that often results in shorter reaction times and higher yields compared to conventional methods. The Schiff's bases containing thiadiazole and benzamide groups were synthesized and their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . This suggests that a similar approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectroscopic techniques. These compounds typically consist of a thiadiazole ring attached to a benzamide moiety through a methylene linker. The presence of various substituents can significantly influence the molecular properties and biological activity of these compounds .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds involves the formation of Schiff's bases, which are typically formed through the condensation of an amine with an aldehyde or ketone. The reactivity of such compounds can be further modified by introducing different substituents on the thiadiazole and benzamide rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with thiadiazole and benzamide structures can vary widely depending on the specific substituents present. For instance, the introduction of a nitro group and a trifluoromethyl group is likely to affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets. The compounds studied in the provided papers exhibited promising anticancer activity and showed good oral drug-like behavior based on ADMET predictions . Additionally, the photophysical properties of related compounds, such as fluorescence characteristics, were influenced by the substituents on the benzamide and thiadiazole rings, indicating that the compound may also possess interesting photophysical properties .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors. Research demonstrated that some metal complexes of this compound show strong inhibition of human carbonic anhydrase isoenzymes, indicating its potential in medical applications related to disorders involving these enzymes (Büyükkıdan et al., 2013).
Fluorescence Characteristics
Derivatives of this compound, particularly when synthesized as BF2 complexes, exhibit notable photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for applications in fluorescent dyes and imaging (Zhang et al., 2017).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of compounds derived from this compound. These compounds demonstrate appreciable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Patel & Patel, 2015); (Chandrakantha et al., 2014).
Anticancer Applications
Research has indicated that certain derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown promising results against various human cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Tiwari et al., 2017); (Sekhar et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . The inhibition of this enzyme can disrupt the balance of carbon dioxide and bicarbonate ions in cells, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound can affect several biochemical pathways. These include pathways involved in pH regulation and cellular respiration, as carbonic anhydrases play a crucial role in these processes .
Pharmacokinetics
The compound’s efficacy against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to a disruption in the balance of carbon dioxide and bicarbonate ions in cells . This disruption can have various molecular and cellular effects, potentially including the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound . .
Zukünftige Richtungen
The future directions for research on “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their diverse biological activities . There is a strong demand for the discovery and development of new effective therapies , and 1,3,4-thiadiazole-based compounds could potentially meet this need.
Eigenschaften
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)11-5-1-3-9(7-11)13(24)20-15-22-21-14(27-15)10-4-2-6-12(8-10)23(25)26/h1-8H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESFVDNBGOLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

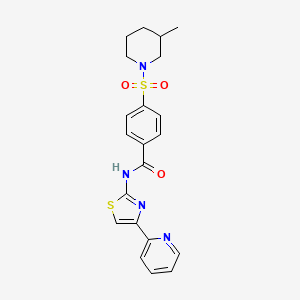
![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)
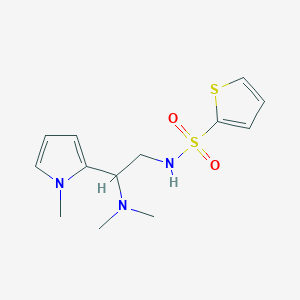

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)
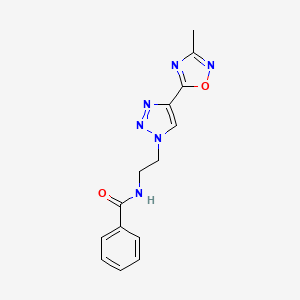
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)

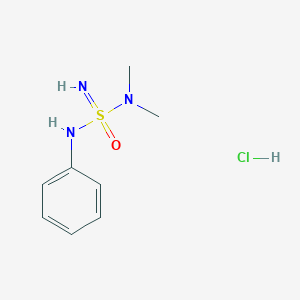

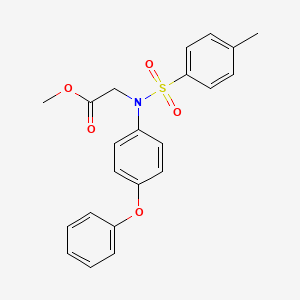

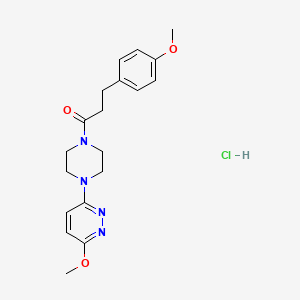
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)